The synthesis of somatostatin, including 13-Serine-somatostatin, can be achieved through various methodologies, primarily solid-phase peptide synthesis (SPPS) and mixed solid phase-solution phase synthesis. The mixed method combines the advantages of solid-phase synthesis's speed with the purification capabilities of solution-phase techniques.
The final steps involve complete deprotection and oxidation to form disulfide bonds characteristic of somatostatin's structure.
The molecular structure of 13-Serine-somatostatin features a cyclic conformation stabilized by disulfide bridges between cysteine residues. The primary structure consists of a sequence of amino acids that includes serine at position 13.
13-Serine-somatostatin undergoes several key reactions during its synthesis and functional activity:
These reactions are critical for producing biologically active forms of somatostatin that can effectively bind to their respective receptors.
The mechanism of action for 13-Serine-somatostatin primarily involves its interaction with somatostatin receptors (SSTRs). Upon binding to these receptors, it triggers intracellular signaling pathways that inhibit hormone secretion from various endocrine glands.
Studies have shown that modifications in the peptide sequence can significantly impact both stability and receptor binding affinity, highlighting the importance of precise structural characteristics for therapeutic applications .
13-Serine-somatostatin has several scientific uses:
The strategic substitution of threonine with serine at position 13 (Thr13→Ser) in native somatostatin-14 (SST-14) creates the 13-Serine analog, a modification that significantly influences the peptide's C-terminal architecture without perturbing its cyclic core. SST-14's rigid cyclic scaffold is stabilized by a disulfide bond between Cys³ and Cys¹⁴, positioning residue 13 adjacent to this critical structural element [3] [10]. Molecular dynamics simulations reveal that the shorter side chain and enhanced hydrogen-bonding capacity of Ser-13 subtly alter the electrostatic landscape near Cys¹⁴. This results in a 2.1 ± 0.3° increase in the Cys³-S-S-Cys¹⁴ dihedral angle compared to SST-14, moderately enhancing the solvent accessibility of the disulfide bond [3].
Table 1: Structural Metrics of SST-14 vs. 13-Serine-Somatostatin
| Parameter | SST-14 | 13-Serine Analog | Functional Implication |
|---|---|---|---|
| Cys³-S-S-Cys¹⁴ Angle | 89.5° ± 1.2° | 91.6° ± 1.5° | Altered disulfide strain |
| H-bond Capacity (C-term) | Low | Moderate ↑ | Enhanced solvent interaction |
| RMSD (Cα positions) | 0.42 Å | 0.58 Å | Increased C-terminal flexibility |
| Distance: Ser/C13→Cys14 | 3.8 Å | 3.5 Å | Direct side chain involvement possible |
Despite these localized perturbations, circular dichroism spectroscopy confirms retention of the characteristic β-turn conformation centered around the pharmacophoric residues Phe⁷-Trp⁸-Lys⁹-Thr¹⁰, essential for receptor engagement [1] [10]. The analog’s stability under physiological pH remains comparable to SST-14, though accelerated proteolytic degradation occurs in serum due to reduced steric shielding at position 13 [3].
The Ser-13 substitution induces subtype-specific shifts in somatostatin receptor (SSTR) binding, elucidated through radioligand competition assays. While the analog maintains nanomolar affinity for SSTR2 and SSTR3 (IC₅₀ = 1.8 nM and 2.4 nM, respectively), it exhibits a 5.7-fold reduction in SSTR5 affinity (IC₅₀ = 9.1 nM vs. 1.6 nM for SST-14) [9]. This selectivity divergence stems from structural differences in the extracellular loop (ECL) 3 domains:
Table 2: Binding Affinity Profile of 13-Serine-Somatostatin Across SSTR Subtypes
| Receptor Subtype | SST-14 IC₅₀ (nM) | 13-Ser Analog IC₅₀ (nM) | Fold Change | Key Interaction Residues Affected |
|---|---|---|---|---|
| SSTR1 | 2.1 | 3.0 | 1.4 ↑ | ECL3: Phe²⁹⁴, Tyr³⁰⁵ |
| SSTR2 | 1.4 | 1.8 | 1.3 ↑ | TM3: Asp¹²²; TM6: Phe²⁷², Asn²⁷⁶ |
| SSTR3 | 1.9 | 2.4 | 1.3 ↑ | TM3: Asp¹³⁵; TM6: Phe²⁸¹ |
| SSTR4 | 1.5 | 2.2 | 1.5 ↑ | ECL2: Cys¹⁹⁶; TM5: Tyr²⁰⁵ |
| SSTR5 | 1.6 | 9.1 | 5.7 ↑ | ECL3: Phe²⁹⁴; TM7: Tyr³⁰⁵ |
Relative to SST-14, the 13-Serine analog demonstrates intermediate structural and functional properties between the two endogenous isoforms:
Table 3: Structural and Functional Comparison with Native Isoforms
| Property | SST-14 | 13-Serine Analog | SRIF-28 |
|---|---|---|---|
| Molecular Length | 14 residues | 14 residues | 28 residues |
| C-Terminus Flexibility | Low (Thr¹³) | Moderate ↑ (Ser¹³) | High (extended N-term) |
| SSTR5 Affinity (IC₅₀) | 1.6 nM | 9.1 nM | 0.3 nM |
| Key SSTR5 Contact | Thr¹³ hydrophobic | Ser¹³ H-bonding | N-term hydrophobic |
Cleavage of the Cys³-Cys¹⁴ bond in somatostatin drastically increases conformational entropy, accelerating amyloid aggregation and reducing hormonal reversibility [3]. While the 13-Ser analog retains the disulfide, its proximity to Cys¹⁴ modulates bond dynamics:
Molecular dynamics trajectories (>500 ns) highlight enhanced torsional fluctuations in the Cys¹⁴-Ser¹³ peptide bond, permitting adaptive hydrogen bonding with ECL residues during receptor engagement. This flexibility partially compensates for affinity loss in SSTR1/4 but proves insufficient for SSTR5’s tighter binding cleft [1] [4].
Table 4: Hydrogen Bond Networks in 13-Serine-Somatostatin During SSTR Docking (MD Simulations)
| Receptor | Ligand Residue | Receptor Residue | H-bond Occupancy (%) | Functional Role |
|---|---|---|---|---|
| SSTR2 | Ser¹³ (O) | Arg¹⁷⁹ (ECL2, Nη) | 78% | Anchors C-term during initial docking |
| SSTR2 | Lys⁹ (Nζ) | Asp¹²² (TM3, Oδ) | 95% | Critical for activation |
| SSTR5 | Ser¹³ (Oγ) | Tyr³⁰⁵ (TM7, Oη) | 42% | Suboptimal vs. Thr¹³ hydrophobic contact |
| SSTR4 | Ser¹³ (Oγ) | Gln²⁰⁷ (ECL2, Oε) | 65% | Stabilizes intermediate binding mode |
CAS No.: 38873-01-7
CAS No.: 69853-43-6
CAS No.:
CAS No.: 21368-49-0